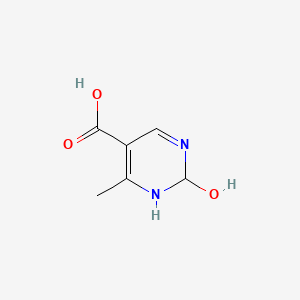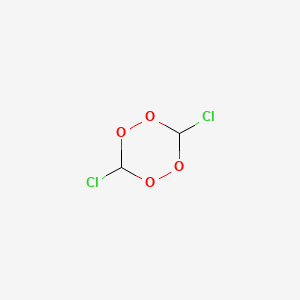
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3
Descripción general
Descripción
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 is a deuterated derivative of 1-Methyl-3-nicotinoylpyrrolidone. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling. The deuterium atoms in the compound make it particularly useful in various analytical and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 typically involves the deuteration of 1-Methyl-3-nicotinoylpyrrolidone. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and are conducted under an inert atmosphere to prevent contamination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinoyl moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various reduced forms of the pyrrolidone ring.
Aplicaciones Científicas De Investigación
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction pathways and mechanisms. The compound may also interact with enzymes and receptors, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-nicotinoylpyrrolidone: The non-deuterated form of the compound.
Nicotinamide: A structurally related compound with similar biological activity.
Pyrrolidone derivatives: Various derivatives with modifications at different positions on the pyrrolidone ring.
Uniqueness
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms can lead to differences in reaction rates and pathways compared to non-deuterated analogs, making it a valuable tool in research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-(pyridine-3-carbonyl)-1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLPUZALILIEN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(C1=O)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858075 | |
| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86270-95-3 | |
| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-3-(3-pyridinylcarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86270-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)
